(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dacomitinib hydrate is a medication primarily used for the treatment of non-small-cell lung carcinoma (NSCLC). It is a selective and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family, including EGFR, HER2, and HER4 . Dacomitinib hydrate is marketed under the brand name Vizimpro and was developed by Pfizer Inc .
準備方法
The synthesis of dacomitinib hydrate involves several key steps, including methyl oxidation substitution reaction, reduction reaction, condensation reaction, and recrystallization combined with water . The industrial production methods are designed to ensure high purity and yield, making the compound suitable for pharmaceutical applications.
化学反応の分析
Dacomitinib hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Dacomitinib hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying irreversible inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used for treating NSCLC with EGFR mutations.
Industry: Utilized in the development of new pharmaceutical formulations.
作用機序
Dacomitinib hydrate exerts its effects by irreversibly inhibiting the activity of the EGFR family of tyrosine kinases. It achieves this by covalently bonding to the cysteine residues in the catalytic domains of the HER receptors . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby slowing or stopping the spread of cancer cells .
類似化合物との比較
Dacomitinib hydrate is compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor but with a reversible mode of action.
Erlotinib: Similar to gefitinib, it is a reversible EGFR inhibitor.
Osimertinib: An irreversible EGFR inhibitor like dacomitinib but with different molecular targets.
Dacomitinib hydrate is unique due to its irreversible inhibition of multiple members of the EGFR family, making it effective against a broader range of mutations .
特性
分子式 |
C24H27ClFN5O3 |
---|---|
分子量 |
488.0 g/mol |
IUPAC名 |
N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate |
InChI |
InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2 |
InChIキー |
BSPLGGCPNTZPIH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。